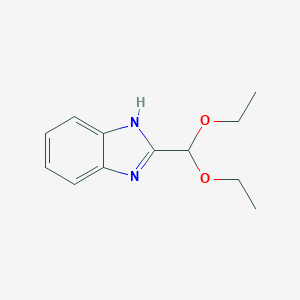

2-(diethoxymethyl)-1H-benzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethoxymethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-3-15-12(16-4-2)11-13-9-7-5-6-8-10(9)14-11/h5-8,12H,3-4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQKHEYWEHJTGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC2=CC=CC=C2N1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00406740 | |

| Record name | 2-(diethoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13109-82-5 | |

| Record name | 2-(diethoxymethyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00406740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Guide to the ¹H NMR Characterization of 2-(Diethoxymethyl)-1H-benzimidazole

This technical guide provides an in-depth exploration of the structural elucidation of 2-(diethoxymethyl)-1H-benzimidazole using high-resolution ¹H Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial synthetic intermediate in medicinal chemistry, the unambiguous confirmation of its structure and purity is paramount for drug development professionals.[1][2] This document moves beyond a simple recitation of data, offering a detailed rationale for methodological choices and a thorough interpretation of spectral features, ensuring a robust and self-validating analytical workflow.

Part 1: Foundational Principles for Spectral Interpretation

¹H NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the electronic environment and connectivity of protons within a molecule.[3][4] For a molecule like this compound, three key parameters are extracted from the spectrum to confirm its identity:

-

Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) is dictated by the local magnetic field experienced by a proton. This field is shielded or deshielded by the surrounding electron density. Protons in different functional groups (aromatic, aliphatic, attached to heteroatoms) resonate at characteristic chemical shifts.[5]

-

Integration: The area under each signal is directly proportional to the number of protons it represents. This provides a quantitative ratio of the different types of protons in the molecule.[3]

-

Spin-Spin Coupling (J): The magnetic fields of non-equivalent protons on adjacent atoms interact, causing their signals to split into multiplets (e.g., doublets, triplets, quartets). The pattern of this splitting reveals the number of neighboring protons, and the magnitude of the splitting (the coupling constant, J, measured in Hz) provides information on the connectivity and geometry of the coupled protons.[6][7]

Part 2: A Self-Validating Experimental Protocol

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation.[8] The following protocol is designed to yield high-resolution data, minimizing artifacts that could obscure correct interpretation.

Diagram 1: Experimental Workflow for ¹H NMR Analysis

Caption: Proton environments in this compound.

Table 1: Summary of Expected ¹H NMR Signals (in DMSO-d₆)

| Proton Label | Assignment | Integration | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| (a) | N-H | 1H | ~12.5 | broad singlet (br s) | - |

| (b) | H-4, H-7 | 2H | ~7.50 - 7.70 | multiplet (m) | - |

| (c) | H-5, H-6 | 2H | ~7.15 - 7.30 | multiplet (m) | - |

| (d) | CH (acetal) | 1H | ~5.70 | singlet (s) | - |

| (e) | O-CH₂ | 4H | ~3.60 - 3.80 | quartet (q) | ~7.0 |

| (f) | CH₃ | 6H | ~1.20 - 1.30 | triplet (t) | ~7.0 |

Note: Chemical shifts are approximate and can vary based on concentration and specific instrument calibration. The singlet for the acetal proton (d) is predicted based on typical observations where coupling to the aromatic system is not resolved.

Detailed Spectral Region Analysis

-

The N-H Proton (a): The imidazole N-H proton is highly deshielded and typically appears as a broad singlet far downfield, often around δ 12.0-13.0 ppm in DMSO-d₆. [9][10][11] * Expertise: Its significant downfield shift is due to the diamagnetic anisotropy of the aromatic system and strong intermolecular hydrogen bonding with the DMSO solvent. [9]The signal is often broad due to quadrupole broadening from the adjacent nitrogen nucleus and chemical exchange phenomena. The existence of this signal confirms the presence of the 1H-benzimidazole tautomer. [10]

-

Aromatic Protons (b, c): The four protons on the benzene ring appear in the aromatic region, typically between δ 7.0 and 8.0 ppm. [1][9] * Expertise: Due to the symmetry of the unsubstituted benzene portion, protons H-4 and H-7 are chemically equivalent, as are H-5 and H-6. This gives rise to a characteristic AA'BB' system, which often appears as two complex multiplets. [9]The downfield multiplet (b) corresponds to the protons (H-4, H-7) adjacent to the imidazole ring, while the upfield multiplet (c) corresponds to the H-5 and H-6 protons.

-

Acetal and Diethoxymethyl Protons (d, e, f): The protons of the diethoxymethyl substituent are found in the upfield aliphatic region of the spectrum. [1][2] * Methine Proton (d): The single proton on the acetal carbon (CH) is adjacent to two oxygen atoms and the benzimidazole ring, causing it to be deshielded relative to typical aliphatic protons. It is expected to appear as a singlet around δ 5.70 ppm.

-

Methylene Protons (e): The four protons of the two methylene (-OCH₂-) groups are chemically equivalent. Their signal is split into a quartet by the three protons of the adjacent methyl group (n+1 rule, 3+1=4). This signal typically appears around δ 3.60-3.80 ppm. [12] * Methyl Protons (f): The six protons of the two terminal methyl (-CH₃) groups are also equivalent. Their signal is split into a triplet by the two protons of the adjacent methylene group (n+1 rule, 2+1=3). This triplet is found further upfield, around δ 1.20-1.30 ppm. [12]The characteristic quartet-triplet pattern with a 2:3 integration ratio is definitive proof of an ethyl group attached to an electronegative atom. [12]

-

Part 4: Data Validation and Purity Assessment

A ¹H NMR spectrum serves not only to identify a compound but also as a powerful tool for assessing its purity.

-

Structural Confirmation: The presence of all signals detailed in Table 1, with the correct integration ratios (1:2:2:1:4:6), multiplicities, and approximate chemical shifts, provides unambiguous confirmation of the this compound structure.

-

Purity Analysis: The spectrum should be free of unexpected signals. Common impurities to look for include:

-

Residual Solvents: Signals from solvents used during synthesis or workup (e.g., ethyl acetate, hexane). These can be identified by consulting standard NMR solvent impurity tables. [13] * Starting Materials: Absence of signals corresponding to o-phenylenediamine or diethoxyacetaldehyde confirms the completion of the reaction.

-

Water: A broad singlet, often around δ 3.33 ppm in DMSO-d₆ or δ 1.56 ppm in CDCl₃, indicates the presence of water. [14]

-

Conclusion

The ¹H NMR spectrum of this compound presents a clear and interpretable set of signals. The characteristic downfield N-H proton, the distinct multiplets of the aromatic core, and the classic quartet-triplet pattern of the diethoxy group provide a robust analytical fingerprint. By following a validated experimental protocol and applying a systematic approach to spectral interpretation, researchers can confidently confirm the structure and assess the purity of this vital chemical intermediate, ensuring the integrity of subsequent research and development efforts.

References

-

University of Sheffield. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

University of Colorado. (2000). Common 1H NMR Splitting Patterns. Department of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). How to Prepare Samples for NMR. Available at: [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR: Intermediate Level, Spectrum 12. Department of Chemistry. Available at: [Link]

-

ETH Zurich. (n.d.). 1H NMR Spectroscopy. Department of Chemistry and Applied Biosciences. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of H-G monomer in (A) DMSO-d6 and (B) CDCl3. Available at: [Link]

-

ResearchGate. (2018). How can benzimidazole protone shift?. Available at: [Link]

-

ResearchGate. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... Available at: [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Available at: [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

University of Liverpool. (n.d.). Chemical shifts. Available at: [Link]

-

George Mason University. (2020). NMR Samples Experimental 1H-NMR spectrum interpretation. Available at: [Link]

-

SpectraBase. (n.d.). Benzimidazole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]

-

Abraham, R. J. & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]

-

AZoOptics. (2025). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

John Sunil, R., et al. (2020). 2-(Aryl Oxy Methyl)-1H- Benzimidazoles: Synthesis, Characterization and Biological Evaluation. Hilaris Publisher. Available at: [Link]

-

Al-Bayati, Y. K., et al. (2022). Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Chemistry LibreTexts. (2014). 14.12: Coupling Constants Identify Coupled Protons. Available at: [Link]

-

Kumar, A., et al. (2013). Synthesis, characterization and pharmacological screening of novel benzimidazole derivatives. Arabian Journal of Chemistry. Available at: [Link]

-

Royal Society of Chemistry. (2015). Expedient synthesis of benzimidazoles using amides. Available at: [Link]

-

Magritek. (n.d.). Basic Concepts of NMR: Identification of the Isomers of C4H8O2. Available at: [Link]

-

University of Wisconsin. (n.d.). 1H NMR Coupling Constants. Organic Chemistry Data. Available at: [Link]

-

Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. National Center for Biotechnology Information. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Available at: [Link]

-

ResearchGate. (n.d.). 1H-NMR spectra of benzimidazole salt 2e in CDCl3. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Interpreting | OpenOChem Learn [learn.openochem.org]

- 4. azooptics.com [azooptics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. askthenerd.com [askthenerd.com]

- 13. scs.illinois.edu [scs.illinois.edu]

- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(diethoxymethyl)-1H-benzimidazole

Introduction: Strategic Importance in Chemical Synthesis

The Benzimidazole Scaffold: A Privileged Structure

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone in medicinal chemistry, widely regarded as a "privileged scaffold".[1] Its structural resemblance to naturally occurring purines allows it to interact with a multitude of biological targets, making it a frequent component in FDA-approved drugs.[1] The therapeutic versatility of benzimidazole derivatives is vast, with demonstrated applications as antimicrobial, anti-inflammatory, antiviral, and anticancer agents.[2][3]

2-(diethoxymethyl)-1H-benzimidazole: A Key Synthetic Intermediate

Within this important class of compounds, this compound (Figure 1) stands out not for its intrinsic biological activity, but as a critical synthetic intermediate.[1][2] Its defining feature is the diethoxymethyl group at the 2-position, which functions as a stable, protected form of an aldehyde.[2] This acetal functionality allows for chemical modifications elsewhere on the benzimidazole core without interference from a highly reactive aldehyde group. Subsequently, the diethoxymethyl group can be easily hydrolyzed under acidic conditions to unmask the 1H-benzimidazole-2-carboxaldehyde.[2] This aldehyde is a versatile precursor for constructing a diverse library of more complex, biologically active molecules.[2]

Scope of this Guide

This technical guide provides a detailed examination of the core physicochemical properties of this compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering foundational data, detailed experimental protocols for characterization, and insights into its synthesis and chemical reactivity.

Core Physicochemical and Spectroscopic Data

A compound's identity and behavior are defined by its physical and spectral properties. The following sections summarize the known data for this compound.

Molecular Identity and Properties

The fundamental identifying characteristics of this compound are consolidated in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 13109-82-5 | [1][2] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1][2] |

| InChI Key | HJQKHEYWEHJTGQ-UHFFFAOYSA-N | [1][2] |

| Melting Point | Not Experimentally Reported | |

| Boiling Point | Not Experimentally Reported | |

| Solubility | Not Experimentally Reported | |

| pKa | Not Experimentally Reported | |

| logP | Not Experimentally Reported |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR spectroscopy provides unambiguous confirmation of the compound's structure.[2] The aromatic protons of the benzimidazole ring are observed in the downfield region, while the diethoxymethyl substituent's protons appear upfield.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight of 220.27.[2]

Synthesis and Chemical Reactivity

Primary Synthetic Pathway

The most common and direct method for synthesizing this compound is a condensation reaction, a variant of the classic Phillips benzimidazole synthesis.[2] This reaction involves the cyclocondensation of o-phenylenediamine with a suitable C1 electrophile, in this case, a diethoxyacetaldehyde equivalent.[2]

Caption: Reactivity pathway and synthetic utility of the title compound.

Experimental Protocols for Physicochemical Characterization

For drug discovery and development, accurately determining physicochemical properties is non-negotiable as they govern absorption, distribution, metabolism, and excretion (ADME). The following are standard, field-proven protocols for measuring the key parameters for which experimental data is not currently published.

Protocol: Determination of Melting Point

-

Expertise & Causality: The melting point is a fundamental indicator of purity. A sharp, narrow melting range (typically <1°C) suggests a highly pure compound, while a broad, depressed range indicates the presence of impurities. This protocol uses a digital melting point apparatus for precision and reproducibility. [5]* Methodology:

-

Sample Preparation: Finely powder a small amount (2-3 mg) of dry this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.

-

Measurement:

-

Set a rapid heating rate (e.g., 10-15°C/min) for a preliminary rough measurement.

-

For an accurate measurement, repeat with a fresh sample, heating rapidly to ~15°C below the approximate melting point, then reduce the ramp rate to 1-2°C/min.

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The melting point is reported as this range.

-

Protocol: Determination of Lipophilicity (logP) via Shake-Flask Method

-

Expertise & Causality: The n-octanol/water partition coefficient (logP) is a critical measure of a compound's lipophilicity, which heavily influences its ability to cross biological membranes. [6]The shake-flask method is the gold standard as it measures the partitioning at thermodynamic equilibrium. [6]* Methodology:

-

System Preparation: Pre-saturate n-octanol with water and water (or a suitable buffer like PBS at pH 7.4 for logD) with n-octanol by mixing them vigorously and allowing the phases to separate overnight.

-

Sample Preparation: Prepare a stock solution of the compound in the organic phase (n-octanol) at a known concentration (e.g., 1 mg/mL). The concentration should be chosen to be within the linear range of the analytical detection method.

-

Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the aqueous phase (typically a 1:1 or 1:10 ratio).

-

Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-4 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully sample each phase and determine the concentration of the compound using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

-

Calculation: Calculate logP using the formula: logP = log₁₀([Compound]octanol / [Compound]water).

-

Protocol: Determination of Acidity Constant (pKa) via Potentiometric Titration

-

Expertise & Causality: The pKa value defines the ionization state of a compound at a given pH, which profoundly impacts its solubility, permeability, and target binding. [6]The benzimidazole scaffold contains both an acidic (N-H) and a basic (pyridine-like) nitrogen. Potentiometric titration is a robust method that measures pH changes upon the addition of a titrant to determine the pKa. [6]* Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol if aqueous solubility is low) to create a solution of known concentration.

-

Apparatus Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the sample solution in a jacketed beaker to maintain a constant temperature.

-

Titration (for basic pKa): Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each incremental addition of the titrant.

-

Titration (for acidic pKa): Titrate a separate sample with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve (where 50% of the compound is ionized). [6]Specialized software can be used to calculate the pKa from the derivative of the titration curve.

-

Conclusion

This compound is a compound of significant strategic value in synthetic and medicinal chemistry. While its own physicochemical profile is not exhaustively documented, its known spectroscopic data confirms its structure, and its primary synthetic routes are well-established. Its true power lies in its role as a protected aldehyde, providing a gateway to a vast array of complex benzimidazole derivatives with therapeutic potential. The experimental protocols detailed herein provide a robust framework for researchers to fully characterize this important intermediate, enabling its effective and reliable use in drug discovery and development pipelines.

References

-

Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, February 3). Chapter 1: Physicochemical Properties. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 1 — Properties of Organic Compounds. Retrieved from [Link]

-

MDPI. (2023, July 6). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Note A green synthesis of benzimidazoles. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. books.rsc.org [books.rsc.org]

2-(diethoxymethyl)-1H-benzimidazole CAS number and molecular weight

An In-depth Technical Guide to 2-(diethoxymethyl)-1H-benzimidazole: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal synthetic intermediate in medicinal chemistry and drug development. The benzimidazole scaffold is a recognized "privileged structure" due to its prevalence in numerous biologically active compounds.[1] This guide details the core physicochemical properties, synthesis, and critical chemical transformations of this compound. Emphasis is placed on its role as a stable, protected precursor to 1H-benzimidazole-2-carboxaldehyde, a versatile building block for elaborating complex heterocyclic systems. We will explore detailed experimental protocols, the rationale behind synthetic choices, and the application of this intermediate in the synthesis of pharmacologically relevant agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile compound in their work.

Core Properties and Identification

This compound is a stable, crystalline solid at room temperature. Its primary strategic value lies in the diethoxymethyl group at the C2 position, which serves as a diethyl acetal. This functional group is a robust protecting group for an aldehyde, stable to many reaction conditions but readily cleaved under mild acidic hydrolysis to unmask the highly reactive 2-carboxaldehyde functionality.[1]

Below is a summary of its key identification and physicochemical properties.

| Property | Value | Source(s) |

| CAS Number | 13109-82-5 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| IUPAC Name | This compound | BenchChem |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | Not explicitly reported in surveyed literature. For reference, the parent compound, 1H-Benzimidazole (CAS 51-17-2), has a melting point of 170-173 °C. | [2][3] |

| Solubility | Freely soluble in alcohols; soluble in aqueous acid solutions. | [4] |

Synthesis and Mechanism

The synthesis of the this compound core relies on the foundational Phillips-Weidenhagen benzimidazole synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.[1][5] In this case, a diethoxyacetate source is used to introduce the protected aldehyde functionality directly.

Synthetic Pathway: Phillips Condensation

The primary route involves the cyclocondensation of o-phenylenediamine with ethyl diethoxyacetate. The reaction proceeds by initial nucleophilic attack of one of the aniline amines onto the electrophilic carbonyl carbon of the ester. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable aromatic benzimidazole ring.

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of 2-substituted benzimidazoles, adapted for this specific target.

Objective: To synthesize this compound via acid-catalyzed condensation.

Materials:

-

o-Phenylenediamine

-

Ethyl diethoxyacetate

-

4M Hydrochloric acid (HCl) or Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine o-phenylenediamine (1.0 eq) and ethyl diethoxyacetate (1.1 eq).

-

Add 4M HCl or a catalytic amount of PPA to the mixture.

-

Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

After completion, cool the mixture to room temperature.

-

Carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until the pH is ~7-8. Effervescence will occur.

-

Extract the aqueous mixture with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Causality and Expertise: The use of an acid catalyst is crucial for protonating the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine. Refluxing provides the necessary activation energy for the dehydration and aromatization steps. Neutralization is critical before extraction to ensure the product, which is basic, is in its free-base form and thus soluble in the organic solvent.

Chemical Reactivity: The Gateway to 2-Carboxaldehyde

The primary utility of this compound is its function as a stable precursor to 1H-benzimidazole-2-carboxaldehyde. The acetal group is readily hydrolyzed under mild acidic conditions, a transformation that is central to its application in multi-step synthesis.

Hydrolysis (Deprotection) Pathway

The reaction involves the protonation of one of the acetal oxygens by an acid catalyst, followed by the elimination of ethanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water and subsequent loss of a second ethanol molecule and a proton yields the final aldehyde product.

Sources

An In-depth Technical Guide to the Solubility of 2-(diethoxymethyl)-1H-benzimidazole in Organic Solvents

Introduction: The Significance of 2-(diethoxymethyl)-1H-benzimidazole in Modern Drug Discovery

Benzimidazole and its derivatives are a cornerstone in the field of medicinal chemistry, widely recognized as a "privileged scaffold" due to their presence in numerous FDA-approved drugs and their capacity to exhibit a wide array of pharmacological activities.[1] The versatility of the benzimidazole ring system, a fusion of benzene and imidazole, allows for extensive structural modifications, particularly at the 2-position, leading to compounds with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

The subject of this guide, this compound (CAS No. 13109-82-5), is a key synthetic intermediate in the development of novel therapeutics.[1][2] The diethoxymethyl group at the 2-position serves as a protected aldehyde, which can be readily unmasked to provide a reactive handle for further molecular elaboration, enabling the synthesis of complex and biologically active heterocyclic hybrids.[2] Understanding the solubility of this intermediate in various organic solvents is of paramount importance for researchers and drug development professionals. Solubility data is critical for optimizing reaction conditions, designing purification strategies (such as crystallization), preparing solutions for biological screening, and formulating final drug products. This guide provides a comprehensive overview of the predicted solubility profile of this compound, the underlying physicochemical principles governing its solubility, and a detailed experimental protocol for its empirical determination.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecular structure of this compound is essential to predict its solubility behavior. The molecule consists of a polar benzimidazole core capable of hydrogen bonding and a more non-polar diethoxymethyl substituent.

Caption: Molecular structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 13109-82-5 | [1] |

| Molecular Formula | C₁₂H₁₆N₂O₂ | [1] |

| Molecular Weight | 220.27 g/mol | [1] |

| InChI Key | HJQKHEYWEHJTGQ-UHFFFAOYSA-N | [1] |

Predicted Solubility Profile in Organic Solvents

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar hydroxyl group of the alcohol can act as both a hydrogen bond donor and acceptor, readily interacting with the N-H and nitrogen atoms of the benzimidazole ring.[3] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetone | High to Moderate | These solvents possess large dipole moments and can engage in strong dipole-dipole interactions with the polar benzimidazole moiety.[3][6] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to Low | Ethers are less polar than alcohols and ketones. While THF may offer moderate solubility due to its cyclic structure and some polarity, the solubility in diethyl ether is expected to be lower. The parent benzimidazole is sparingly soluble in ether.[4] |

| Halogenated | Dichloromethane (DCM) | Moderate to Low | The solubility of benzimidazoles in chloroalkanes is generally low.[7] However, the diethoxymethyl group may slightly enhance solubility compared to the unsubstituted parent compound. |

| Aromatic Hydrocarbons | Toluene, Benzene | Low | The non-polar nature of these solvents is generally not conducive to dissolving the polar benzimidazole core.[4] The diethoxymethyl group may impart some limited solubility. |

| Non-polar Aliphatic | Hexane, Heptane | Very Low | Significant disparity in polarity between the solute and solvent will likely result in very poor solubility.[3] |

It is important to note that the solubility of benzimidazole derivatives in a homologous series of alcohols is expected to decrease as the alkyl chain length of the alcohol increases.[5] Therefore, solubility will likely be higher in methanol and ethanol compared to propanol and butanol.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol describes a robust and reliable method for the experimental determination of the equilibrium solubility of this compound in various organic solvents. This method is based on the isothermal shake-flask method, a widely accepted standard in the pharmaceutical industry.

Caption: Experimental workflow for solubility determination.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.[3]

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[3] A preliminary kinetic study can be performed to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid. This can be achieved by:

-

Centrifuging the vials and then carefully pipetting the clear supernatant.

-

Filtering the solution through a chemically compatible syringe filter (e.g., PTFE for organic solvents). It is important to discard the initial portion of the filtrate to avoid any adsorption effects from the filter membrane.

-

-

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV. A pre-established calibration curve of the compound in the same solvent should be used for accurate quantification.

-

Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and there are no interfering substances.

-

-

Calculation:

-

Calculate the solubility of the compound in the specific solvent using the following formula:

-

Solubility (mg/mL) = (Concentration from analysis) x (Dilution factor)

-

-

Conclusion

While specific quantitative data for the solubility of this compound in organic solvents is not extensively documented, a strong predictive understanding can be derived from the principles of physical organic chemistry and the known behavior of related benzimidazole compounds. It is anticipated that this compound will exhibit good solubility in polar protic and aprotic solvents and limited solubility in non-polar hydrocarbon solvents. The provided experimental protocol offers a robust framework for researchers to empirically determine the precise solubility of this valuable synthetic intermediate, thereby facilitating its effective use in synthesis, purification, and formulation development within the broader context of drug discovery.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.

- BenchChem. (n.d.). Technical Guide: this compound.

-

National Center for Biotechnology Information. (n.d.). Benzimidazole. PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Benzimidazoles in Alcohols. Retrieved from [Link]

-

DTIC. (2020). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Retrieved from [Link]

Sources

Spectroscopic Characterization of 2-(Diethoxymethyl)-1H-benzimidazole: An In-depth Technical Guide

This technical guide provides a detailed analysis of the spectroscopic data for 2-(diethoxymethyl)-1H-benzimidazole, a key intermediate in pharmaceutical research and drug development. The benzimidazole scaffold is a prominent pharmacophore, and a thorough understanding of its structural characteristics is paramount for the rational design of novel therapeutic agents.[1] This document will delve into the interpretation of the Infrared (IR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra of the title compound, offering insights grounded in established spectroscopic principles and comparative data from related structures.

Introduction

This compound serves as a versatile building block in organic synthesis, primarily as a protected form of 1H-benzimidazole-2-carboxaldehyde.[1] Its chemical structure, featuring a benzimidazole core and a diethoxymethyl group at the 2-position, presents a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for reaction monitoring, quality control, and the structural elucidation of its downstream derivatives. This guide will provide a predictive and comparative analysis of its IR and ¹³C NMR spectra, given the limited availability of fully assigned experimental spectra in the public domain.

Molecular Structure and Spectroscopic Correlation

The molecular structure of this compound is the foundation for interpreting its spectroscopic data. The key structural features include the benzimidazole ring system, with its characteristic N-H and C=N bonds, and the diethoxymethyl substituent, which introduces C-O ether linkages and aliphatic C-H bonds.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Predicted IR Spectral Data

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |

| N-H (Imidazole) | Stretching | ~3350 (broad)[1] |

| C-H (Aromatic) | Stretching | ~3050[1] |

| C-H (Aliphatic) | Stretching | 2850 - 3000[1] |

| C=N (Imidazole) | Stretching | 1630 - 1680[1] |

| C=C (Aromatic) | Stretching | ~1450-1600 |

| C-O (Ether/Acetal) | Stretching | 1050 - 1150 (multiple strong bands)[1] |

| C-H (oop) | Bending | ~740-770 (ortho-disubstituted benzene) |

Interpretation of the IR Spectrum

The causality behind these predicted absorptions lies in the specific vibrational modes of the bonds within the molecule's functional groups.

-

N-H Stretching: A broad absorption band anticipated around 3350 cm⁻¹ is a hallmark of the N-H stretching vibration of the imidazole ring.[1] The broadness of this peak is due to hydrogen bonding between benzimidazole molecules in the solid or neat state.

-

C-H Stretching: The spectrum will exhibit distinct C-H stretching vibrations. Aromatic C-H stretches are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically around 3050 cm⁻¹.[1] In contrast, the aliphatic C-H stretches from the diethoxymethyl group will be observed in the 2850-3000 cm⁻¹ region.[1]

-

C=N and C=C Stretching: The C=N stretching vibration of the benzimidazole system is predicted to be in the 1630–1680 cm⁻¹ range.[1] This region may also contain absorptions from the C=C stretching of the benzene ring, which typically appear between 1450 and 1600 cm⁻¹.

-

C-O Stretching: The diethoxymethyl group, being an acetal, will give rise to strong and characteristic C-O stretching bands in the "fingerprint region" of the spectrum, generally between 1050 and 1150 cm⁻¹.[1] Often, multiple strong bands are observed for acetals in this region, corresponding to symmetric and asymmetric C-O-C stretching modes.

-

Out-of-Plane Bending: A strong band in the region of 740-770 cm⁻¹ is indicative of the out-of-plane (oop) C-H bending of the four adjacent hydrogen atoms on the ortho-disubstituted benzene ring.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides invaluable information about the carbon skeleton of a molecule. Each unique carbon atom in the structure of this compound will produce a distinct signal in the spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Atom(s) | Chemical Environment | Predicted Chemical Shift (δ, ppm) |

| C2 | Imidazole, Acetal | ~150-155 |

| C3a, C7a | Aromatic, Fused | ~135-145 |

| C4, C7 | Aromatic | ~110-120 |

| C5, C6 | Aromatic | ~120-125 |

| -CH(OEt)₂ | Acetal | ~90-105 |

| -OCH₂CH₃ | Methylene | ~60-65 |

| -OCH₂CH₃ | Methyl | ~15-20 |

Interpretation of the ¹³C NMR Spectrum

The predicted chemical shifts are based on the electronic environment of each carbon atom. Electronegative atoms like nitrogen and oxygen deshield the adjacent carbons, causing their signals to appear at higher chemical shifts (downfield).

-

C2 Carbon: The C2 carbon of the benzimidazole ring is bonded to two nitrogen atoms and the diethoxymethyl group. This environment is highly deshielded, and its resonance is expected to be in the range of 150-155 ppm. This is consistent with data for other 2-substituted benzimidazoles.[2]

-

Aromatic Carbons: The aromatic carbons of the benzene ring will resonate in the typical aromatic region of 110-145 ppm. Due to the rapid tautomerism of the N-H proton between the two nitrogen atoms at room temperature, the pairs of carbons C4/C7 and C5/C6 are often observed as chemically equivalent, leading to fewer signals than the number of aromatic carbons. The bridgehead carbons, C3a and C7a, are typically found at the more downfield end of this range.

-

Acetal Carbon: The carbon of the diethoxymethyl group (-CH(OEt)₂) is an acetal carbon and is expected to have a characteristic chemical shift in the range of 90-105 ppm.

-

Ethoxy Group Carbons: The methylene carbons (-OCH₂CH₃) of the two ethoxy groups are directly attached to oxygen and will be deshielded, appearing around 60-65 ppm. The terminal methyl carbons (-OCH₂CH₃) are the most shielded carbons in the molecule and will resonate at the most upfield region, typically around 15-20 ppm.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data for this compound, the following protocols are recommended.

Synthesis of this compound

The synthesis of 2-substituted benzimidazoles is commonly achieved through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives. For the title compound, a suitable diethoxyacetyl precursor is required.

Caption: General workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve o-phenylenediamine (1 equivalent) in a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF).

-

Addition of Reagent: To this solution, add ethyl diethoxyacetate (1.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux (typically 120-150 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with an organic solvent such as ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Spectroscopic Analysis

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction and label the significant peaks.

¹³C NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single lines for each unique carbon.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Conclusion

This technical guide has provided a comprehensive overview of the expected IR and ¹³C NMR spectroscopic data for this compound. By understanding the correlation between the molecular structure and the spectroscopic output, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols for synthesis and analysis serve as a valuable resource for scientists and professionals in the field of drug development. The predictive nature of this analysis, based on established principles and comparative data, offers a robust framework for the interpretation of experimental results.

References

-

Bai, G., et al. (2014). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. RSC Advances, 4(79), 41833-41841. [Link]

-

Semantic Scholar. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. [Link]

-

Kavitha, S., et al. (2015). Expedient synthesis of benzimidazoles using amides. New Journal of Chemistry, 39(12), 9138-9143. [Link]

-

Elguero, J., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Beilstein Journal of Organic Chemistry, 10, 1680-1691. [Link]

-

García-Báez, E. V., et al. (2020). ¹³C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 25(21), 5171. [Link]

Sources

stability of the diethoxymethyl group in 2-(diethoxymethyl)-1H-benzimidazole

Executive Summary

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its capacity to interact with a wide array of biological targets.[1] Within this class, 2-(diethoxymethyl)-1H-benzimidazole serves as a pivotal synthetic intermediate, primarily owing to the unique characteristics of its 2-substituent.[2] The diethoxymethyl group functions as a protected aldehyde, or acetal, which not only influences the molecule's physicochemical properties, such as solubility, but also provides a versatile synthetic handle for further molecular elaboration.[1] Understanding the chemical stability of this acetal moiety is paramount for its effective use in drug discovery, from synthesis and purification to formulation and storage. This guide provides a detailed examination of the stability of the 2-(diethoxymethyl) group, the mechanisms governing its degradation, and validated experimental protocols for its assessment.

The Chemical Nature of the Diethoxymethyl Acetal Group

This compound features an acetal functional group at the 2-position of the benzimidazole core. Acetals are geminal-diether derivatives of aldehydes or ketones. A key characteristic of acetals is their differential stability across various pH ranges. They are notably resistant to cleavage under neutral or basic conditions but are readily hydrolyzed in the presence of acid.[3][4] This pH-dependent lability is the cornerstone of their use as protecting groups in organic synthesis and is the primary stability concern for this molecule. The benzimidazole ring itself is generally stable, though it can be susceptible to oxidation under harsh conditions.[5][6] However, the principal degradation pathway for this compound under common laboratory and storage conditions is the acid-catalyzed hydrolysis of the acetal.

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of the diethoxymethyl group to yield 1H-benzimidazole-2-carboxaldehyde is a classic example of specific acid catalysis.[7] The reaction proceeds through a multi-step, equilibrium-driven mechanism that is effectively the reverse of acetal formation.[3][8] The presence of an acid catalyst (H₃O⁺) is essential to initiate the process, as direct cleavage of the C-O ether bond is energetically unfavorable.

The mechanistic steps are as follows:

-

Protonation: One of the ethoxy oxygen atoms is protonated by an acid, converting the alkoxy group into a good leaving group (ethanol).[9]

-

Loss of Leaving Group: The protonated ethoxy group departs as a molecule of ethanol, leading to the formation of a resonance-stabilized carbocation, specifically an oxonium ion.[8] This intermediate is stabilized by the delocalization of the positive charge between the carbon and the remaining oxygen atom.

-

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.[3]

-

Deprotonation: A proton is transferred from the newly added water moiety to a base (another water molecule), resulting in a neutral hemiacetal intermediate.

-

Second Protonation: The remaining ethoxy group's oxygen atom is protonated, preparing it to be another good leaving group.

-

Elimination of Ethanol: The hydroxyl group's lone pair of electrons forms a π-bond with the adjacent carbon, expelling the second molecule of ethanol and forming a protonated aldehyde.

-

Final Deprotonation: Water removes the final proton to yield the stable 1H-benzimidazole-2-carboxaldehyde and regenerate the acid catalyst.[9]

This entire process is reversible. According to Le Châtelier's principle, the hydrolysis can be driven to completion by using a large excess of water.[3]

Caption: Acid-catalyzed hydrolysis of the diethoxymethyl group.

Stability Profile Under Stress Conditions

To fully characterize the stability of a molecule in drug development, forced degradation (or stress testing) studies are essential.[10][11] These studies expose the compound to conditions more severe than those anticipated during storage to identify potential degradation products and pathways.[12]

-

Acidic Conditions: As predicted by its chemical structure, this compound degrades rapidly under acidic conditions, quantitatively converting to 1H-benzimidazole-2-carboxaldehyde.[2]

-

Basic Conditions: The acetal linkage is stable to base-catalyzed hydrolysis.[4] Therefore, significant degradation is not expected under basic stress conditions.

-

Oxidative Conditions: While the benzimidazole core can be susceptible to oxidation, the diethoxymethyl group itself is not inherently prone to oxidation. Degradation under oxidative stress (e.g., H₂O₂) would likely be minimal and slower compared to acid hydrolysis.[5]

-

Thermal and Photolytic Conditions: Benzimidazole derivatives can be sensitive to light and heat.[5] While the primary degradation pathway remains acid hydrolysis, prolonged exposure to high heat or intense light may lead to other, minor degradation products. Photodegradation is a known pathway for many benzimidazole compounds.[5]

Experimental Design for Stability Assessment

A well-designed forced degradation study is crucial for developing and validating a stability-indicating analytical method.[5][11] The goal is to achieve partial degradation (typically 5-20%) to ensure that the analytical method can effectively separate the parent compound from its degradation products.[13]

Caption: Workflow for a forced degradation stability study.

Protocol 4.1: Forced Degradation Study

-

Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent like methanol or acetonitrile.[5]

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Place the mixture in a water bath at 60°C. Withdraw aliquots at specified time points (e.g., 0, 1, 2, 4, 8 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[5]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C. At specified time points, withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.[5]

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, taking samples at appropriate intervals for analysis.[5]

-

Thermal Degradation: Store both the solid compound and a solution of the compound at an elevated temperature (e.g., 80°C) for 48 hours. Analyze samples at different time points.[5]

-

Photostability: Expose both the solid compound and a solution to a light source according to ICH Q1B guidelines, ensuring a control sample is protected from light.[5]

Analytical Methodology for Stability Monitoring

High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most robust and common technique for quantifying the stability of benzimidazole derivatives.[5][14] A validated stability-indicating method is one that can accurately measure the decrease in the active compound's concentration due to degradation.

Protocol 5.1: Representative Stability-Indicating HPLC-UV Method

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 3.0).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV maximum of this compound (typically around 270-280 nm).

-

Injection Volume: 10 µL.

-

Analysis: Monitor the peak area of the parent compound over time. The appearance of new peaks signifies degradation products. For definitive identification of these products, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.[5]

Data Interpretation and Presentation

The results from the forced degradation study provide a clear picture of the compound's stability profile. Under acidic stress, a rapid decrease in the peak corresponding to this compound is expected, with a concurrent increase in a new, more polar peak corresponding to 1H-benzimidazole-2-carboxaldehyde. In contrast, under basic, oxidative, and thermal conditions, the parent peak should remain largely unchanged, indicating stability.

| Stress Condition | Time | Temperature | % Degradation of Parent Compound | Major Degradation Product |

| 0.1 M HCl | 4 hours | 60°C | >95% | 1H-benzimidazole-2-carboxaldehyde |

| 0.1 M NaOH | 8 hours | 60°C | <2% | Not Applicable |

| 3% H₂O₂ | 24 hours | Room Temp | <5% | Minor unidentified products |

| Heat (Solid) | 48 hours | 80°C | <2% | Not Applicable |

| Photolytic (ICH Q1B) | - | - | <5% | Minor unidentified products |

| Table 1: Representative summary of forced degradation results. Data is illustrative and will vary with precise experimental conditions. |

Conclusion

The 2-(diethoxymethyl) group on the 1H-benzimidazole scaffold is a classic acetal that exhibits predictable, pH-dependent stability. It is highly stable under neutral and basic conditions but undergoes rapid and clean hydrolysis to the corresponding aldehyde under acidic conditions. This characteristic is not a liability but a strategic advantage in medicinal chemistry, allowing the group to serve as a robust protecting group that can be removed under specific and mild conditions to unmask a reactive aldehyde for further synthetic diversification. Professionals in drug development must be acutely aware of this stability profile to ensure proper handling during synthesis, avoid unintended deprotection during purification or formulation with acidic excipients, and design reliable analytical methods. A thorough understanding, guided by the principles and protocols outlined in this guide, is essential for leveraging the full synthetic potential of this compound in the creation of novel therapeutics.

References

- Benchchem. Diethoxymethylsilane: A Comprehensive Technical Guide for Organosilicon Chemistry.

- Benchchem. This compound.

- Benchchem. Technical Guide: this compound.

- Benchchem. Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

- Unknown. Application of hplc method for investigation of stability of new benzimidazole derivatives.

- Norris, J. Hydrolysis of acetals. YouTube; 2018.

- Brown, R.S., Ulan, J.G. Hydrolysis of Imidazole-Containing Amide Acetals. Journal of the American Chemical Society. 1983;105(9):2382-2388.

- Chemistry Steps. Acetal Hydrolysis Mechanism.

- The Organic Chemistry Tutor. Hydrolysis of Acetals Reaction and Mechanism. YouTube; 2017.

- Pharma Beginners. Forced Degradation – A Review. 2022.

- MedCrave. Forced Degradation Studies. 2016.

- Fiedler, D., Bergman, R.G., Raymond, K.N. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme'. UNT Digital Library; 2025.

- Poddar, S.K., Saqueeb, N., Rahman, S.M.A. Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences. 2016;15(1):83-87.

- Çabuk, M., et al. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A. 2023;40(5):660-672.

- Wang, S., et al. [Application of methyl in drug design]. Yao Xue Xue Bao. 2019;54(12):2135-2144.

- Rawat, T., Singh, D. Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. 2015;5(5):278-288.

- Danaher, M., et al. Review of methodology for the determination of benzimidazole residues in biological matrices. Journal of Chromatography B. 2007;845(1):1-37.

- Adhikari, A., et al. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. Journal of Pharmaceutical Research International. 2022;34(35B):1-14.

- Campodonico, P., et al. Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society. 2007;18:197-205.

- ResearchGate. Synthesis of 2-substituted benzimidazoles.

- Aastha. Impact of Functional Groups in Organic Chemistry on Pharmaceutical Development. 2024.

- ResearchGate. New benzimidazole derivatives with potential cytotoxic activity - study of their stability by RP-HPLC. 2012.

- Gancheva, V., et al. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. RSC advances. 2020;10(30):17789-17802.

- Ferreira, L.G., et al. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. 2023;16(5):756.

- Wright, J.B. THE CHEMISTRY OF THE BENZIMIDAZOLES. Chemical Reviews. 1951;48(3):397-541.

- Funel, C., et al. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Molecules. 2022;27(5):1708.

- Do, T.Q., et al. Recent achievements in the synthesis of benzimidazole derivatives. RSC advances. 2021;11(48):30249-30268.

- Google Patents. CN106866544B - 2- (2-hydroxyphenyl) -1H-benzimidazole and derivative, synthetic method and application thereof.

- ResearchGate. (PDF) Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. 2023.

- Chiodi, D., Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry. 2024;273:116364.

- Sharmin, T., et al. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives. Heliyon. 2021;7(1):e05937.

- IJRAR. Synthesis of Benzimidazole Derivatives in An Aqueous Media and Reflux Conditions Catalysed by L-Proline at pH. 2019.

- Al-Ostoot, F.H., et al. Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis. Journal of the Iranian Chemical Society. 2025;22(6):1-41.

- El-Sayed, M.A.A., et al. New benzimidazole derivatives: Design, synthesis, docking, and biological evaluation. Journal of Molecular Structure. 2024;1301:137330.

- Preston, P.N. Synthesis, reactions, and spectroscopic properties of benzimidazoles. Chemical Reviews. 1974;74(3):279-314.

- Kankaanperä, A. Specific acid catalysis in acetal hydrolysis. Journal of the Chemical Society B: Physical Organic. 1969:1113.

- Benchchem. A Comparative Guide to Benzimidazole Synthesis: Classical vs. Modern Methodologies.

- Kaushik, P., Rawat, B.S., Kumar, R. Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Applied Chemical Engineering. 2023;6(2):1-14.

- Organic Chemistry Portal. Benzimidazole synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Catalytic Deprotection of Acetals In Strongly Basic Solution Usinga Self-Assembled Supramolecular 'Nanozyme' - UNT Digital Library [digital.library.unt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. nathan.instras.com [nathan.instras.com]

- 7. Specific acid catalysis in acetal hydrolysis - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. biomedres.us [biomedres.us]

- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Potential of 2-(Diethoxymethyl)-1H-benzimidazole Derivatives

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] This guide focuses on a specific, versatile starting material: 2-(diethoxymethyl)-1H-benzimidazole. While direct biological activity of this parent compound is not extensively documented, its true value lies in its role as a stable, protected precursor to 1H-benzimidazole-2-carboxaldehyde.[3] This reactive aldehyde is a critical building block for synthesizing a diverse library of 2-substituted benzimidazole derivatives with significant therapeutic potential. This document provides an in-depth exploration of the synthesis pathways originating from this intermediate and delves into the prominent anticancer and antimicrobial activities of its derivatives, supported by detailed mechanistic insights and validated experimental protocols.

The Strategic Importance of the 2-(Diethoxymethyl) Moiety

In the landscape of drug discovery, the ability to efficiently generate molecular diversity from a stable, common intermediate is paramount. This compound serves precisely this role. The diethoxymethyl group is a classic acetal, which functions as a protecting group for a highly reactive aldehyde.[3] This chemical stability allows for modifications at other positions of the benzimidazole ring, if desired, before revealing the aldehyde functionality.

The key transformation is the acid-catalyzed hydrolysis of the acetal to unmask the 1H-benzimidazole-2-carboxaldehyde. This aldehyde is then a versatile handle for a multitude of chemical reactions, including Schiff base formation, Wittig reactions, and various condensations, enabling the synthesis of complex derivatives.[3]

Below is a generalized workflow for the synthesis of bioactive benzimidazole derivatives starting from the protected precursor.

Caption: General synthesis workflow from the stable precursor to bioactive derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Benzimidazole derivatives have emerged as potent anticancer agents, exhibiting a range of mechanisms that interfere with cancer cell growth and survival.[4][5] Two of the most well-documented mechanisms for 2-substituted benzimidazoles are the inhibition of tubulin polymerization and the inhibition of Poly (ADP-ribose) polymerase (PARP).

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules are critical components of the cytoskeleton, playing a central role in cell division, structure, and transport.[6][7] They are dynamic polymers of α- and β-tubulin heterodimers. The constant assembly (polymerization) and disassembly (depolymerization) of these structures are essential for the formation of the mitotic spindle during cell division.[6]

Many benzimidazole-based compounds function as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin.[7][8] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of events: the mitotic spindle cannot form correctly, the cell cycle arrests (typically in the G2/M phase), and the cell is ultimately driven to apoptosis (programmed cell death).[7][9]

Caption: Pathway of apoptosis induction via tubulin polymerization inhibition.

Mechanism of Action: PARP Inhibition

Poly (ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme involved in DNA single-strand break repair.[10][11] In many cancers, particularly those with deficiencies in other DNA repair pathways (like BRCA1/2 mutations), cells become heavily reliant on PARP-1 for survival. Inhibiting PARP-1 in these cells leads to an accumulation of DNA damage, which cannot be repaired, resulting in cell death—a concept known as synthetic lethality.[10] The benzimidazole scaffold has been identified as a key pharmacophore for designing potent PARP-1 inhibitors.[10][11] These inhibitors typically compete with the enzyme's natural substrate (NAD+) at the catalytic domain.

Quantitative Data on Anticancer Activity

While specific data for derivatives of this compound are diffuse, the broader class of 2-substituted benzimidazoles demonstrates potent activity. The table below summarizes the half-maximal inhibitory concentration (IC50) values for representative compounds against various cancer cell lines to illustrate the scaffold's potential.

| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Thiazole/benzimidazole hybrid | MCF-7 (Breast) | 5.96 - 7.56 | EGFR TK Inhibition | [9] |

| Benzimidazole-triazole hybrid | HCT-116 (Colon) | 3.87 | EGFR/Topo I Inhibition | [9] |

| N-Alkylated-2-phenyl-benzimidazole | MDA-MB-231 (Breast) | 16.38 | Apoptosis Induction | [9] |

| Fluoro aryl benzimidazole | HOS (Osteosarcoma) | 1.8 | Apoptosis Induction | [9] |

| Benzimidazole derivative | HepG2 (Liver) | 0.39 µg/mL | Apoptosis Induction | [9] |

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a fluorescence-based assay to quantify the effect of test compounds on tubulin polymerization.[6]

A. Principle: The assay monitors the assembly of purified tubulin into microtubules. A fluorescent reporter molecule is included, which preferentially binds to polymerized microtubules, causing a measurable increase in fluorescence intensity over time.[6] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase. The reaction is initiated by raising the temperature to 37°C.[12]

B. Materials:

-

Lyophilized tubulin (>99% pure)

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Fluorescent reporter dye (kit-specific)

-

Test compounds (benzimidazole derivatives) dissolved in DMSO

-

Positive Control: Nocodazole (inhibitor)

-

Vehicle Control: DMSO

-

Black, clear-bottom 96-well assay plates

-

Temperature-controlled fluorescence plate reader (Excitation/Emission wavelengths dependent on reporter dye)

C. Step-by-Step Methodology:

-

Plate Preparation: Pre-warm the 96-well plate to 37°C in the plate reader.[12]

-

Compound Preparation: Prepare 10x working stocks of your test compounds and controls by diluting with General Tubulin Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

-

Tubulin Reaction Mix Preparation: On ice, reconstitute tubulin to a final concentration of 2 mg/mL in General Tubulin Buffer. Supplement the buffer with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions. Keep this mix on ice at all times.[6]

-

Assay Loading: Add 5 µL of the 10x test compound, control, or vehicle to the appropriate wells of the pre-warmed plate.

-

Initiation of Polymerization: To start the reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.[6] Avoid introducing bubbles.

-

Data Acquisition: Immediately place the plate in the 37°C reader and begin kinetic measurement of fluorescence intensity every 60 seconds for at least 60 minutes.

-

Data Analysis: Plot fluorescence intensity versus time to generate polymerization curves. Key parameters to determine include the maximum polymerization rate (Vmax) and the maximum polymer mass (fluorescence at the plateau). Calculate the IC50 value by plotting the Vmax or plateau fluorescence as a function of the logarithm of the compound concentration and fitting the data to a dose-response curve.[7]

Antimicrobial Activity: A Broad Spectrum

The benzimidazole scaffold is a versatile core for the development of agents active against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria and fungi.[2][13][14] The mechanism of action can vary, but for antifungal agents, it often involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[2]

Structure-activity relationship (SAR) studies have shown that the biological activity of 2-substituted benzimidazoles is highly dependent on the nature of the substituent at the 2-position and elsewhere on the ring. For instance, the presence of electron-withdrawing groups can enhance antimicrobial efficacy.[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

A. Principle: A standardized suspension of the test microorganism is challenged with serial dilutions of the test compounds in a liquid growth medium. The MIC is determined after a defined incubation period by visual inspection for turbidity.

B. Materials:

-

Test compounds (benzimidazole derivatives) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial/Fungal Strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., Ciprofloxacin, Fluconazole).

-

Negative control (medium only).

-

Vehicle control (medium with solvent).

C. Step-by-Step Methodology:

-

Compound Dilution: Prepare a 2-fold serial dilution of each test compound directly in the 96-well plate. Start by adding 100 µL of broth to all wells. Add 100 µL of the highest concentration of the test compound to the first well, mix, and transfer 100 µL to the next well. Repeat across the row to create the dilution series. Discard the final 100 µL.

-

Inoculum Preparation: Grow the microorganism overnight in broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension in fresh broth to achieve the final target inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

Inoculation: Add 100 µL of the final diluted inoculum to each well of the plate (except the negative control). The final volume in each well will be 200 µL.

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader measuring absorbance at 600 nm.

Future Perspectives and Conclusion

This compound is a strategically important molecule, acting as a gateway to a rich chemical space of biologically active compounds. While its direct therapeutic application is limited, its utility as a protected aldehyde precursor is invaluable for medicinal chemists. The derivatives synthesized from this intermediate have shown compelling potential, particularly as anticancer agents targeting fundamental cellular processes like microtubule dynamics and DNA repair, and as broad-spectrum antimicrobial agents.